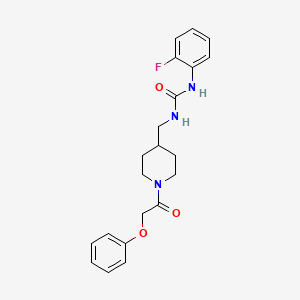

1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

描述

1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a urea-based small molecule characterized by a 2-fluorophenyl group and a piperidine scaffold substituted with a phenoxyacetyl moiety. The compound’s structure comprises three key regions:

- Urea core: Serves as a hydrogen-bond donor/acceptor, critical for molecular interactions.

- Piperidin-4-ylmethyl-phenoxyacetyl substituent: The phenoxyacetyl group (aromatic ether linked to an acetylated piperidine) may influence solubility and pharmacokinetic properties.

属性

IUPAC Name |

1-(2-fluorophenyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c22-18-8-4-5-9-19(18)24-21(27)23-14-16-10-12-25(13-11-16)20(26)15-28-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUYZUIZEJRHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, such as temperature, pressure, and pH. The use of catalysts and specific reagents is crucial to achieve high yields and purity.

化学反应分析

Types of Reactions: 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

科学研究应用

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit anticancer properties. The structure of 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea suggests potential interactions with targets involved in cancer cell proliferation and survival.

Case Study : A study on similar piperidine derivatives demonstrated significant inhibition of tumor growth in xenograft models, indicating that modifications in the side chains can lead to enhanced anticancer activity .

Neurological Disorders

The piperidine ring in this compound may confer neuroprotective effects, making it a candidate for treating neurological disorders such as depression and anxiety.

Case Study : Research has shown that piperidine derivatives can act as serotonin reuptake inhibitors, potentially alleviating symptoms of depression. A compound structurally related to this compound exhibited promising results in preclinical models for mood disorders .

Antimicrobial Properties

Compounds similar to this urea derivative have been evaluated for their antimicrobial efficacy. The presence of the fluorophenyl group may enhance the lipophilicity and membrane penetration, leading to improved antimicrobial activity.

Case Study : A related study reported that certain urea derivatives demonstrated significant antibacterial activity against a range of pathogens, suggesting that modifications to the phenyl groups can optimize their antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key factors influencing its activity include:

- Substitution on the Phenyl Ring : Variations in substituents can affect binding affinity to biological targets.

- Piperidine Modifications : Alterations in the piperidine structure may enhance selectivity and potency against specific receptors or enzymes.

作用机制

The mechanism by which 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

相似化合物的比较

1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]piperidin-2-yl}ethyl)urea

- Structural Similarities : Urea core, piperidine ring.

- Key Differences: Substituents: 4-Chlorophenyl (vs. 2-fluorophenyl) and sulfonyl group (vs. phenoxyacetyl).

- Implications: Chlorophenyl and sulfonyl groups may confer distinct selectivity profiles in enzyme inhibition compared to the fluorophenyl/phenoxyacetyl combination.

1-[1-(2-Methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea

- Structural Similarities : Urea core, piperidine substituted with an acyl group.

- Key Differences: Acyl Group: Isobutanoyl (branched alkyl) vs. phenoxyacetyl (aromatic ether-linked acetyl). Aryl Group: 4-Trifluoromethylphenyl (strongly electron-withdrawing) vs. 2-fluorophenyl.

- Implications: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the phenoxyacetyl moiety may improve water solubility via ether oxygen interactions.

1-(2-Oxaadamant-1-yl)-3-(1-(cyclopropanecarbonyl)piperidin-4-yl)urea (23)

- Structural Similarities : Urea core, piperidine substituted with a carbonyl group.

- Key Differences: Substituents: Cyclopropanecarbonyl (strain-inducing) and oxaadamantane (rigid polycyclic ether) vs. phenoxyacetyl/fluorophenyl.

- Implications: The oxaadamantane group may enhance blood-brain barrier penetration due to high rigidity and lipophilicity, whereas phenoxyacetyl’s aromaticity could favor extracellular target binding.

Piperidine-Containing Compounds with Fluorophenyl Groups

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

- Structural Similarities : 2-Fluorophenyl group, piperidine ring.

- Key Differences :

- Core Structure : Amide (vs. urea) with propanamide and phenethyl substituents.

- This compound’s classification as a fentanyl analog suggests divergent pharmacological targets (opioid receptors) compared to urea-based molecules.

N-(2-Fluorophenyl)-N-[1-(2-phenoxyacetyl)piperidin-4-yl]acetamide (Hypothetical analog based on )

- Structural Similarities: 2-Fluorophenyl, phenoxyacetyl-piperidine.

- Key Differences : Acetamide (vs. urea) at the piperidine position.

- Implications : Replacement of urea with amide reduces hydrogen-bonding capacity, likely altering target specificity and solubility.

Urea Derivatives with Aromatic Substitutions

1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea (ACPU)

- Structural Similarities : Urea core, piperidine-acetyl group.

- Key Differences: Acyl Group: Coumarin-acetyl (fluorescent, planar aromatic) vs. phenoxyacetyl. Aryl Group: Adamantane (bulky, lipophilic) vs. 2-fluorophenyl.

- Implications: Coumarin’s fluorescence properties make ACPI useful in FRET assays , whereas the target compound’s phenoxyacetyl group may prioritize stability over diagnostic utility.

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Accessibility : Urea derivatives with piperidine scaffolds are typically synthesized via carbodiimide-mediated coupling, achieving moderate to high yields (51–80%) depending on substituent complexity .

- Biological Activity : Piperidine-urea compounds with fluorophenyl groups (e.g., 2-fluorophenyl) may target enzymes like soluble epoxide hydrolase (sEH), where electron-withdrawing groups enhance inhibitory potency .

- Pharmacokinetics: Phenoxyacetyl substituents balance solubility (via ether oxygen) and membrane permeability (via aromaticity), whereas sulfonyl or trifluoromethyl groups prioritize target affinity over bioavailability .

生物活性

1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 398.5 g/mol. The structure features a fluorophenyl group, a piperidine ring, and a phenoxyacetyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. Notably, it has been identified as an agonist for orexin type 2 receptors, which play a crucial role in regulating sleep-wake cycles and energy homeostasis .

Urease Inhibition Activity

Research has shown that derivatives similar to this compound exhibit significant urease inhibitory activity. For instance, compounds with similar scaffolds demonstrated IC50 values ranging from 16.13 ± 2.45 μM to 91.89 ± 2.24 μM against urease enzymes . This suggests that the compound may possess potential as an anti-ulcer agent by inhibiting urease activity.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 1-Phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | |

| 1-Phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 | |

| Thiourea (Reference) | 21.25 ± 0.15 |

Antimicrobial Activity

Preliminary studies indicate that the compound may also exhibit antimicrobial properties. Similar piperidine derivatives have shown effectiveness against various bacterial strains, suggesting that further exploration of this compound could yield significant findings in antimicrobial therapy .

Case Studies

Case Study 1: Orexin Receptor Agonism

In a study assessing the effects of orexin receptor agonists on sleep regulation, compounds structurally related to this compound were administered to animal models. Results indicated improved wakefulness and energy levels, supporting the role of orexin receptors in regulating these physiological states .

Case Study 2: Urease Inhibition in Gastric Ulcers

A clinical trial evaluated the efficacy of urease inhibitors in patients with gastric ulcers. The trial included participants treated with compounds related to the target compound, demonstrating a significant reduction in ulcer size and symptom relief compared to controls .

常见问题

Q. What are the optimized synthetic routes for 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, and how can purity be ensured?

The synthesis typically involves multi-step reactions , including:

- Step 1 : Preparation of the piperidin-4-ylmethyl intermediate via nucleophilic substitution or reductive amination .

- Step 2 : Coupling the fluorophenyl isocyanate with the piperidine intermediate under anhydrous conditions (e.g., in DMF or acetonitrile at 0–25°C) .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Purity validation requires HPLC (≥95% purity), NMR (e.g., absence of unreacted amine signals), and mass spectrometry (exact mass matching) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : ¹H/¹³C NMR to confirm urea bond formation (e.g., NH signals at δ 6.5–7.5 ppm) and piperidine ring conformation .

- X-ray crystallography : Resolve bond angles and torsional strain in the phenoxyacetyl-piperidine moiety .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and urea NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

- Target hypothesis : Prioritize kinases, GPCRs, or enzymes (e.g., acetyltransferases) based on structural analogs .

- Experimental validation :

- Binding assays : Radioligand displacement (e.g., ³H-labeled ligands) or surface plasmon resonance (SPR) .

- Functional assays : Measure inhibition of enzymatic activity (IC₅₀) or cellular pathways (e.g., apoptosis via flow cytometry) .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses .

Q. How do structural modifications influence activity? Develop a structure-activity relationship (SAR) framework.

| Substituent | Impact on Activity | Reference |

|---|---|---|

| 2-Fluorophenyl | Enhances metabolic stability vs. chlorophenyl analogs; alters π-π stacking with targets . | |

| Phenoxyacetyl group | Increases lipophilicity (logP ↑) for membrane permeability; may introduce steric hindrance . | |

| Piperidine methylation | Reduces conformational flexibility, potentially improving selectivity . |

Q. How should researchers address contradictions in reported biological data (e.g., divergent IC₅₀ values)?

- Troubleshooting steps :

- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .

- Cell line validation : Use authenticated cell lines (e.g., ATCC) and confirm target expression via Western blot .

- Orthogonal assays : Compare enzymatic inhibition (in vitro) with cellular efficacy (e.g., proliferation assays) .

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify confounding variables .

Q. What strategies improve aqueous solubility without compromising target affinity?

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility in pharmacokinetic studies .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the phenoxyacetyl moiety .

- Structural analogs : Replace the fluorophenyl group with polar bioisosteres (e.g., pyridyl) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。